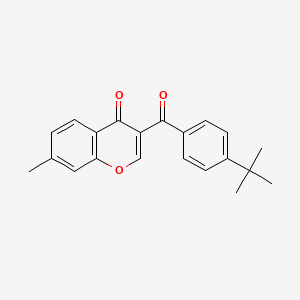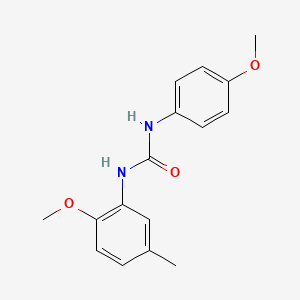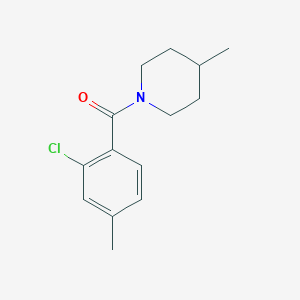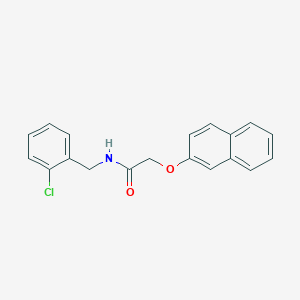
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one, also known as BML-275, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of chromenone compounds and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one inhibits the activity of AMPK by binding to the allosteric site of the enzyme. This binding results in a conformational change in the enzyme, which inhibits its activity. AMPK inhibition leads to a decrease in energy metabolism and an increase in cellular stress, which can have therapeutic effects in various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to inhibit the replication of various viruses such as HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, which makes it a valuable tool for drug discovery and development. However, this compound also has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes such as SIRT1 and SIRT2, which can complicate the interpretation of experimental results. In addition, the mechanism of action of this compound is not fully understood, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one. One direction is to further elucidate its mechanism of action and its off-target effects on other enzymes. This can help to optimize its use in experimental settings and improve its therapeutic potential. Another direction is to explore its potential applications in other diseases such as neurodegenerative diseases and metabolic disorders. Finally, the development of more potent and selective inhibitors of AMPK can lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one can be synthesized through a multi-step process involving the condensation of 4-tert-butylbenzoyl chloride with 7-hydroxy-4-methylcoumarin in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product, this compound. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. It has been shown to inhibit the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in various cellular processes such as energy metabolism, cell growth, and autophagy. Inhibition of AMPK has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-(4-tert-butylbenzoyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-13-5-10-16-18(11-13)24-12-17(20(16)23)19(22)14-6-8-15(9-7-14)21(2,3)4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDQHGKERKQXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)

![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![4-methoxybenzaldehyde [4-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5838423.png)
![3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)
![7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5838438.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838442.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5838451.png)
![3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5838457.png)
![2-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5838460.png)

![1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838466.png)